2-(1,3-Benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide typically involves the condensation of 2-(1,3-benzothiazol-2-ylsulfanyl)acetohydrazide with 3-fluorobenzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic, basic, or neutral environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Biology: It is used in biological assays to study enzyme inhibition and protein interactions.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Agriculture: It is investigated for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. It can also interact with receptors to modulate signal transduction pathways or bind to DNA to interfere with replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylthio)acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(E)-(3-fluorophenyl)methylidene]acetohydrazide is unique due to the presence of the 3-fluorophenyl group, which can enhance its biological activity and selectivity. The fluorine atom can increase the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H12FN3OS2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-(3-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H12FN3OS2/c17-12-5-3-4-11(8-12)9-18-20-15(21)10-22-16-19-13-6-1-2-7-14(13)23-16/h1-9H,10H2,(H,20,21)/b18-9+ |
InChI Key |
ZQYAIKXXTCZBID-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N/N=C/C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NN=CC3=CC(=CC=C3)F |
Origin of Product |
United States |
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